tert-Butyl 3-(tosyloxy)piperidine-1-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of tert-butyl piperidine-1-carboxylate derivatives is a topic of interest due to their utility as intermediates in the preparation of diverse piperidine derivatives. For instance, the reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with BuLi followed by alkylation affords tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates in moderate to good yields . Similarly, the synthesis of tert-butyl 5-acetoxy-6-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate, a precursor for various polyhydroxylated piperidines, is reported with an overall yield of 32% starting from Garner's aldehyde . These methods highlight the versatility of tert-butyl piperidine-1-carboxylate derivatives in synthetic applications.
Molecular Structure Analysis
The molecular structure of tert-butyl piperidine-1-carboxylate derivatives can be complex, as evidenced by the asymmetric unit of tert-butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate, which contains two independent molecules with a disordered tert-butyl 4-methylpiperazine-1-carboxylate group . The piperazine ring in these molecules adopts a chair conformation, and various dihedral angles are reported, indicating the flexibility of the piperidine ring system .
Chemical Reactions Analysis
The tert-butyl piperidine-1-carboxylate derivatives are shown to undergo various chemical reactions. For example, the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate involves nucleophilic substitution, oxidation, halogenation, and elimination reactions, with a high total yield of up to 71.4% . These reactions demonstrate the reactivity of the piperidine ring and its potential for further functionalization.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl piperidine-1-carboxylate derivatives can be inferred from their synthesis and characterization. For instance, the synthesis of 2-{4-[(tert-butoxy-carbonyl)]piperazine-1-yl}pyridine-3-carboxylic acid involves confirmation of structure by FT-IR, NMR, and MS, and the single crystal structure is determined by X-ray diffraction . DFT calculations are used to study the molecular electrostatic potential and frontier molecular orbitals, revealing some physicochemical properties of the compounds . These analyses are crucial for understanding the behavior of these compounds in various environments and their potential applications.
Scientific Research Applications
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Synthesis of Substituted tert-Butyl 3-Allyl-4-Oxopiperidine-1-Carboxylates
- Application : This compound is used in the stereoselective synthesis of substituted tert-butyl 3-allyl-4-oxopiperidine-1-carboxylates .
- Method : The compound and its derivatives substituted at the 3-position and in the allylic fragment reacted with L-selectride in anhydrous tetrahydrofuran .
- Results : The reaction gave tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates (cis isomers) in quantitative yield .
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Synthesis of Vandetanib Intermediate
- Application : This compound is a key intermediate in the synthesis of Vandetanib, a medication used to treat certain types of cancer .
- Method : It was synthesized from piperidin-4-ylmethanol through three steps including acylation, sulfonation, and substitution .
- Results : The successful synthesis of the Vandetanib intermediate was achieved .
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Preparation of Janus kinase 3 (JAK3) Inhibitors
- Application : This compound can be used for preparing Janus kinase 3 (JAK3) inhibitors, which are a useful target for immunosuppression and transplant rejection, and can be used for treating inflammatory disorders, autoimmune disorders, cancer and other diseases .
- Method : The specific synthetic methods and experimental procedures would be detailed in the original research articles .
- Results : The successful synthesis of JAK3 inhibitors was achieved .
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Preparation of HCV Protease Inhibitors
- Application : This compound is also useful in the preparation of a second class of HCV protease inhibitors useful in the treatment of HCV genotype 1 infection .
- Method : The specific synthetic methods and experimental procedures would be detailed in the original research articles .
- Results : The successful synthesis of HCV protease inhibitors was achieved .
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Preparation of Novel Aminoglycoside Compounds with Antibacterial Activity
- Application : This compound can be used for preparing novel aminoglycoside compounds with antibacterial activity .
- Method : The specific synthetic methods and experimental procedures would be detailed in the original research articles .
- Results : The successful synthesis of novel aminoglycoside compounds with antibacterial activity was achieved .
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Preparation of Bicyclic Himbacine (Himbacine) Derivatives
- Application : Bicyclic himbacine (himbacine) derivatives can be prepared which are useful as antagonists of the protease activated receptor-1 (PAR-1) and are predicted to be cannabis (CB2) receptor inhibitors, useful for the treatment of secondary prevention of Acute Coronary Syndrome (ACS), myocardial infarction or thrombotic stroke or peripheral arterial disease .
- Method : The specific synthetic methods and experimental procedures would be detailed in the original research articles .
- Results : The successful synthesis of bicyclic himbacine (himbacine) derivatives was achieved .
Safety And Hazards
properties
IUPAC Name |
tert-butyl 3-(4-methylphenyl)sulfonyloxypiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO5S/c1-13-7-9-15(10-8-13)24(20,21)23-14-6-5-11-18(12-14)16(19)22-17(2,3)4/h7-10,14H,5-6,11-12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKOKKOPKFKENHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCCN(C2)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60607554 | |
Record name | tert-Butyl 3-[(4-methylbenzene-1-sulfonyl)oxy]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60607554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-(tosyloxy)piperidine-1-carboxylate | |
CAS RN |
85275-46-3 | |
Record name | 1,1-Dimethylethyl 3-[[(4-methylphenyl)sulfonyl]oxy]-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85275-46-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 3-[(4-methylbenzene-1-sulfonyl)oxy]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60607554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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